2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole
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Overview
Description
2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring and an azo group, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole typically involves the diazo-coupling reaction. This reaction is carried out by reacting 3-(tetradecyloxy)aniline with a diazonium salt, followed by coupling with 2-mercaptobenzothiazole. The reaction conditions often include acidic or basic environments to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazo-coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The azo group plays a crucial role in its biological activity, allowing it to interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- (E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-Methylbenzenesulfonate
Uniqueness
2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole is unique due to its long alkyl chain (tetradecyloxy group), which imparts distinct physicochemical properties. This structural feature enhances its solubility and interaction with lipid membranes, making it a valuable compound in various applications.
Properties
CAS No. |
683262-65-9 |
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Molecular Formula |
C28H39N3OS |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl-(3-tetradecoxyphenyl)diazene |
InChI |
InChI=1S/C28H39N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-32-25-18-16-17-24(22-25)31-29-23-28-30-26-19-13-14-20-27(26)33-28/h13-14,16-20,22H,2-12,15,21,23H2,1H3 |
InChI Key |
APKAOAAQIIGWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC(=C1)N=NCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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